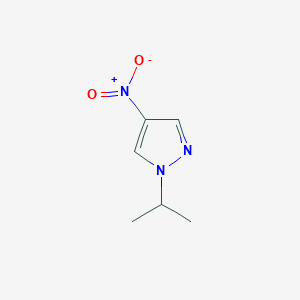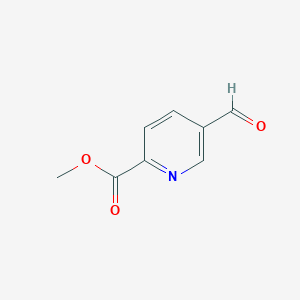![molecular formula C16H18ClNO B1317658 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine CAS No. 87294-31-3](/img/structure/B1317658.png)
4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .
Análisis De Reacciones Químicas
4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH2-).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological activity of the compound.
Comparación Con Compuestos Similares
4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine can be compared with other similar compounds, such as:
4-tert-Butylphenol: Used in the production of epoxy resins and curing agents.
N-(4-sec-Butyl-phenyl)-2-phenoxy-acetamide: Used in early discovery research for its unique chemical properties.
Propiedades
IUPAC Name |
4-(4-butan-2-ylphenoxy)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(18)10-15(16)17/h4-11H,3,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPJQUWWYQWUOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542491 |
Source


|
| Record name | 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87294-31-3 |
Source


|
| Record name | 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Methylsulfonyl)amino]benzenesulfonyl chloride](/img/structure/B1317583.png)






![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)




